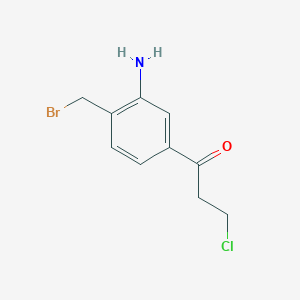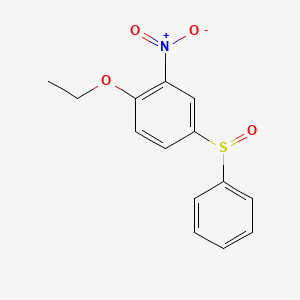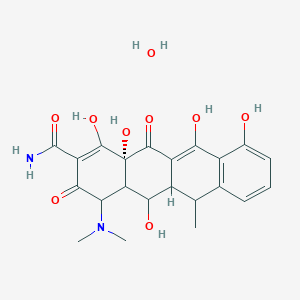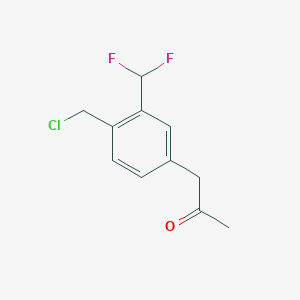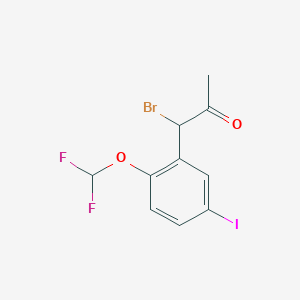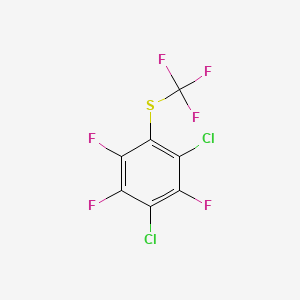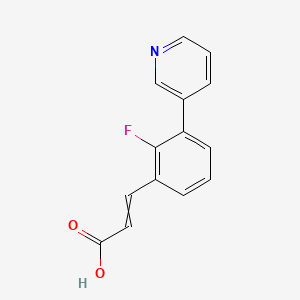
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene is an organic compound characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)-3-ethoxybenzene and 3-bromopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific biological pathways. Its structural features may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may bind to a particular enzyme to inhibit its activity.
Pathways Involved: The pathways involved in its mechanism of action vary based on the specific application. In biological systems, it may participate in metabolic pathways or signal transduction processes.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene: This compound has a similar structure but contains a trifluoromethylthio group instead of an ethoxy group. The presence of different substituents can significantly alter the chemical properties and reactivity.
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-fluorobenzene: This compound has a fluorine atom in place of the ethoxy group
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound contains an ethyl group instead of an ethoxy group. The difference in substituents can influence the compound’s chemical behavior and its suitability for various applications.
Propiedades
Fórmula molecular |
C12H15BrF2O2 |
|---|---|
Peso molecular |
309.15 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-1-(difluoromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C12H15BrF2O2/c1-2-16-11-8-9(4-3-7-13)5-6-10(11)17-12(14)15/h5-6,8,12H,2-4,7H2,1H3 |
Clave InChI |
DHQQYKYEZWZDKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CCCBr)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





